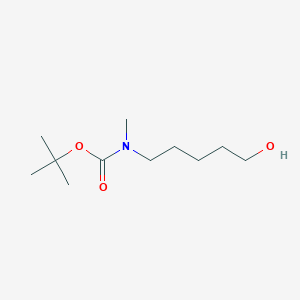
sodium 2-bromobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-bromobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H4BrNaO2S. It is a white to off-white powder that is soluble in water and other polar solvents. This compound is used as a building block in organic synthesis, particularly in the formation of various organosulfur compounds.
Mechanism of Action
Mode of Action
Sodium sulfinates, in general, are known to act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Biochemical Pathways
Sodium sulfinates, in general, are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-bromobenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzenesulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows:
C6H4BrSO2Cl+Na2SO3→C6H4BrSO2Na+NaCl
The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-bromobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include various substituted benzenesulfinates.
Oxidation: Products include sulfonates.
Reduction: Products include sulfides.
Scientific Research Applications
Sodium 2-bromobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Sodium 2-bromobenzene-1-sulfinate is unique due to its bromine substituent, which imparts distinct reactivity compared to other sulfinates. Similar compounds include:
Sodium benzenesulfinate: Lacks the bromine substituent, resulting in different reactivity and applications.
Sodium p-toluenesulfinate: Contains a methyl group instead of a bromine atom, leading to variations in chemical behavior.
Sodium methanesulfinate: A simpler structure with different reactivity patterns.
These compounds share some common applications but differ in their specific reactivity and suitability for various synthetic routes.
Properties
CAS No. |
89520-71-8 |
|---|---|
Molecular Formula |
C6H4BrNaO2S |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



